![molecular formula C6H3BrClN3 B6163139 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine CAS No. 2090743-43-2](/img/no-structure.png)

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

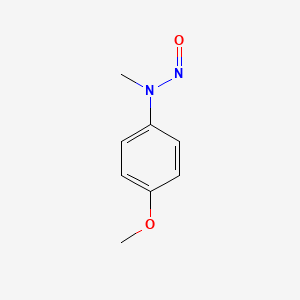

5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic organic compound . It has a molecular weight of 232.47 .

Molecular Structure Analysis

The molecular formula of this compound is C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) .Physical And Chemical Properties Analysis

This compound is a solid .Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine and related compounds are utilized as intermediates in the synthesis of various heterocyclic compounds. Research demonstrates that these compounds serve as key intermediates in the development of novel chemical entities with potential applications in medicinal chemistry. For instance, the regioselective synthesis of dipyrrolopyrazine (DPP) derivatives through metal-free and metal-catalyzed amination reactions highlights the utility of dihalo-pyrrolopyrazines, including compounds with bromo and chloro substitutions, in creating optoelectronic materials due to their favorable optical and thermal properties (Meti et al., 2017). Similarly, the synthesis of pyridazine, oxazine, pyrrole, and pyrrolo[1,2-a]quinazoline derivatives from malononitrile dimer showcases the versatility of bromo-chloro substituted compounds in generating a wide range of heterocycles with potential pharmacological activities (El‐Din, 2003).

Medicinal Chemistry Applications

Research into this compound derivatives extends into the realm of medicinal chemistry, where these compounds are explored for their potential as therapeutic agents. The development of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and their evaluation for antimicrobial activity is one such example, highlighting the potential of bromo-chloro substituted compounds in the design of new antimicrobials with efficacy against various bacterial and fungal strains (Prasanna Kumara et al., 2013).

Material Science Applications

Beyond medicinal chemistry, the applications of this compound derivatives span into materials science, particularly in the synthesis of organic optoelectronic materials. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives, for instance, showcases the relevance of these compounds in the development of materials for optoelectronic applications, due to their significant optical and thermal properties (Meti et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .

Mode of Action

If it shares similarities with its analogs, it might interact with its targets, possibly inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

If it acts like its analogs, it could potentially affect pathways related to cell cycle regulation .

Result of Action

If it behaves like its analogs, it might lead to cell cycle arrest, thereby inhibiting the proliferation of cells .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine involves the reaction of 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane, followed by reduction with palladium on carbon and hydrogen gas.", "Starting Materials": [ "3-chloro-5-nitropyridazine", "sodium hydride", "1,2-dibromoethane", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: React 3-chloro-5-nitropyridazine with sodium hydride and 1,2-dibromoethane in anhydrous DMF at 80°C for 24 hours.", "Step 2: Cool the reaction mixture and filter off the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the precipitate with palladium on carbon and hydrogen gas at room temperature and atmospheric pressure for 24 hours.", "Step 4: Filter off the palladium on carbon and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] } | |

Número CAS |

2090743-43-2 |

Fórmula molecular |

C6H3BrClN3 |

Peso molecular |

232.5 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.